(R)-(+)-o-Tolyl-CBS-oxazaborolidine

Enantioselective Diels–Alder Chiral oxazaborolidinium Triflimide activation

Standard Me-CBS catalysts fail to generate active chiral Lewis acids for enantioselective Diels-Alder upon triflimide activation. (R)-(+)-o-Tolyl-CBS-oxazaborolidine uniquely forms a stable, superacidic oxazaborolidinium ion (2b), delivering >90% ee across 20+ diene-dienophile combinations including maleimides, quinones, and α,β-unsaturated esters. • Single catalyst for dual ketone reduction and Diels-Alder workflows; eliminates catalyst switching in multistep syntheses. • Recovers enantioselectivity to >95% ee for sterically hindered ketones where Me-CBS underperforms. • AlBr₃ activation mode enables challenging cycloadditions beyond triflimide scope. Supplied as 0.5 M solution in toluene; global shipping available.

Molecular Formula C24H24BNO
Molecular Weight 353.3 g/mol
CAS No. 865812-10-8
Cat. No. B1611041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-o-Tolyl-CBS-oxazaborolidine
CAS865812-10-8
Molecular FormulaC24H24BNO
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESB1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C
InChIInChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m1/s1
InChIKeyXHMKFCAQQGBIPZ-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Tolyl-CBS-oxazaborolidine Selection Guide


(R)-(+)-o-Tolyl-CBS-oxazaborolidine is a chiral oxazaborolidine catalyst derived from (R)-α,α-diphenylprolinol and o-tolylboroxine, supplied as a 0.5 M solution in toluene . It belongs to the Corey–Bakshi–Shibata (CBS) catalyst family, which mediates enantioselective ketone reduction with borane and, uniquely upon protonation with triflimide, generates an exceptionally potent chiral Lewis acid for enantioselective Diels–Alder cycloadditions—documented across more than 20 substrate combinations with enantioselectivities routinely exceeding 90% ee [1].

Why Me-CBS Cannot Replace o-Tolyl-CBS


Although (R)-2-Methyl-CBS-oxazaborolidine (CAS 112022-83-0) is the workhorse CBS catalyst for ketone reduction, it cannot be directly activated by triflimide to form the stable, superacidic oxazaborolidinium cation that enables catalytic enantioselective Diels–Alder reactions . The o-tolyl substituent on boron uniquely stabilizes the oxazaborolidinium ion (2b) through steric and electronic effects, whereas the methyl-substituted catalyst is structurally unsuitable for this activation pathway [1]. Consequently, substitution with the methyl analog in Diels–Alder protocols results in either no catalytic activity or drastically reduced enantioselectivities that render the reaction non-viable for chiral building block synthesis.

o-Tolyl-CBS Differentiation from Analogs


Triflimide Activation for Diels–Alder Catalysis

Unlike (R)-2-Methyl-CBS-oxazaborolidine, (R)-(+)-o-Tolyl-CBS-oxazaborolidine upon protonation with triflimide quantitatively forms oxazaborolidinium salt 2b, which catalyzes Diels–Alder reactions of maleimides with 1,3-dienes with >90% ee across 20+ substrate pairs [1]. The methyl-CBS analog cannot form a stable, catalytically competent oxazaborolidinium cation under identical conditions; no Diels–Alder catalytic activity is reported for Me-CBS/triflimide combinations [2].

Enantioselective Diels–Alder Chiral oxazaborolidinium Triflimide activation

Ketone Reduction Enantioselectivity: o-Tolyl vs. Methyl

The o-tolyl group on boron introduces greater steric bulk than the methyl substituent, which modulates the transition-state geometry during borane-mediated ketone reduction. For sterically demanding aryl ketones, the o-tolyl-CBS catalyst can deliver higher enantioselectivity than the standard Me-CBS catalyst. Representative literature data for acetophenone reduction: Me-CBS typically achieves 94–97% ee; o-tolyl-CBS achieves 95–98% ee depending on conditions, with the advantage becoming significant for ortho-substituted aryl ketones where the o-tolyl ligand's steric profile improves face discrimination [1][2].

Asymmetric ketone reduction CBS reduction Substituent steric effect

Solution Concentration and Handling

(R)-(+)-o-Tolyl-CBS-oxazaborolidine is commercially supplied exclusively as a 0.5 M solution in toluene (CAS 865812-10-8), whereas (R)-2-Methyl-CBS-oxazaborolidine is available both as a 1 M toluene solution (CAS 112022-83-0) and as a neat dry reagent . The lower concentration of the o-tolyl variant reflects its higher molecular weight (353.27 g/mol vs. 277.17 g/mol) and different solubility profile, directly impacting the volume required per reaction and procurement logistics .

Catalyst formulation Solution concentration Laboratory procurement

Thermal Stability and Boiling Point

The predicted boiling point of the neat o-tolyl-CBS compound is 473.3 ± 55.0 °C, substantially higher than the 111 °C boiling point of Me-CBS . This implies that the o-tolyl catalyst is less prone to co-evaporation or thermal decomposition during vacuum solvent removal or concentration steps, reducing the risk of catalyst loss during workup and enabling more reliable recovery and reuse.

Thermal stability Solvent evaporation Catalyst integrity

AlBr₃ Co-activation for Enhanced Potency

Treatment of (R)-(+)-o-Tolyl-CBS-oxazaborolidine with AlBr₃ generates the 1:1 complex oxazaborolidine·AlBr₃, an even more potent Lewis acid catalyst than the protonated oxazaborolidinium for enantioselective Diels–Alder reactions [1]. This dual activation capability (triflimide or AlBr₃) provides a modular catalytic platform; no equivalent AlBr₃ enhancement is reported for Me-CBS.

Lewis acid co-catalysis AlBr₃ activation Enhanced Diels-Alder

Density and Refractive Index Differentiation

The o-tolyl-CBS solution exhibits distinct physicochemical parameters that serve as rapid identity and purity checks: density 0.900 g/mL at 25 °C, refractive index n20/D 1.514, and molecular weight 353.27 g/mol (free catalyst) . In contrast, the 1 M Me-CBS solution has density 0.95 g/mL at 25 °C . The 0.05 g/mL density difference and the refractive index value provide unambiguous discrimination between the two solutions, preventing accidental interchange in shared laboratory storage.

Physicochemical properties Quality control Identity verification

o-Tolyl-CBS Application Scenarios


Enantioselective Diels–Alder Cycloaddition

When the synthetic target requires an enantioenriched cyclohexene core from a diene–dienophile [4+2] cycloaddition, (R)-(+)-o-Tolyl-CBS-oxazaborolidine activated with triflimide (or AlBr₃) is the only CBS-family catalyst that delivers high enantioselectivity (>90% ee) across maleimide, quinone, and α,β-unsaturated ester dienophiles [1]. The catalyst loading (10–20 mol%) and reaction scope (>20 documented substrate combinations) make it the first-choice chiral Lewis acid for academic and industrial Diels–Alder methodology development.

Integrated Ketone Reduction and Diels–Alder

In multistep syntheses requiring both an enantioselective ketone reduction and a subsequent Diels–Alder cycloaddition, using o-tolyl-CBS avoids catalyst switching. The same catalyst precursor serves both transformations: borane complexation for reduction, followed by quenching and triflimide reactivation for Diels–Alder [1]. This simplifies procurement (single catalyst stock), reduces compatibility risk, and streamlines process development for natural product total synthesis and pharmaceutical intermediate manufacture.

Sterically Hindered Ketone Reduction

For ortho-substituted acetophenones or naphthyl ketones where the standard Me-CBS catalyst delivers <90% ee, the o-tolyl variant's increased boron steric bulk can recover enantioselectivity to >95% ee without requiring cryogenic temperatures or excess borane [1][2]. This is particularly relevant in the kilogram-scale preparation of chiral benzylic alcohol pharmaceutical intermediates where even 2–3% ee difference translates to measurable cost of goods improvement through reduced downstream purification.

AlBr₃-Activated Diels–Alder for Unreactive Dienophiles

When Diels–Alder substrates are poorly reactive (e.g., sterically encumbered dienophiles or electron-rich dienes), the AlBr₃-complexed o-tolyl-CBS catalyst provides a step-change in Lewis acidity beyond the triflimide-activated system, enabling reactions that fail with the protonated catalyst alone [1]. This activation mode is exclusive to the o-tolyl framework and represents a tunable solution for challenging cycloadditions in medicinal chemistry library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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